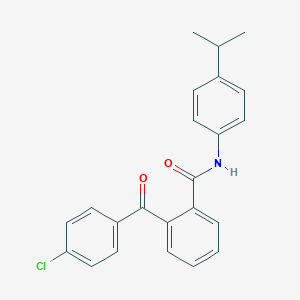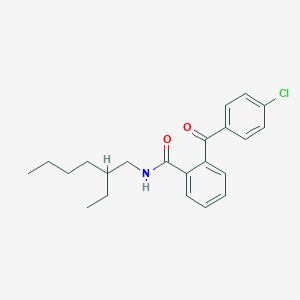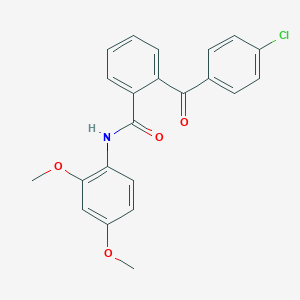
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide, also known as BCA, is a synthetic compound that has gained attention in scientific research due to its unique properties. BCA belongs to the class of acrylamide derivatives and has been used extensively as a tool in various biochemical and physiological studies.
作用機序
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide inhibits the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning, leading to the inhibition of its activity. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to be a potent inhibitor of cysteine proteases, with an IC50 value in the nanomolar range.
Biochemical and Physiological Effects:
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of cysteine proteases by N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to induce apoptosis in cancer cells. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has also been shown to reduce inflammation in animal models of arthritis by inhibiting the activity of cathepsin B. Furthermore, N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to reduce the deposition of amyloid beta in the brain, a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide in lab experiments is its selectivity towards cysteine proteases. This selectivity allows for the specific inhibition of cysteine proteases without affecting other proteases. However, one of the limitations of using N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide is its potential toxicity. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide in scientific research. One direction is the development of more potent and selective inhibitors of cysteine proteases. Another direction is the use of N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide in the development of new therapies for diseases such as cancer and Alzheimer's disease. Additionally, N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide can be used to study the role of cysteine proteases in other physiological processes such as autophagy and immune system regulation.
Conclusion:
In conclusion, N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide is a synthetic compound that has gained attention in scientific research due to its ability to selectively inhibit the activity of cysteine proteases. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been used extensively in various biochemical and physiological studies, and its use has led to a better understanding of the role of cysteine proteases in various diseases. While N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has its advantages and limitations, its potential in scientific research is promising, and there are several future directions for its use.
合成法
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde with benzoylacetone in the presence of sodium ethoxide. The resulting product is then treated with acryloyl chloride to obtain N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
科学的研究の応用
N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been used extensively in scientific research due to its ability to selectively inhibit the activity of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in various physiological processes, including protein degradation, antigen processing, and apoptosis. N-(4-benzoylphenyl)-3-(4-chlorophenyl)acrylamide has been shown to inhibit the activity of cysteine proteases such as cathepsins B, L, and S. This inhibition has been used to study the role of cysteine proteases in various diseases such as cancer, arthritis, and neurodegenerative disorders.
特性
分子式 |
C22H16ClNO2 |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
(E)-N-(4-benzoylphenyl)-3-(4-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C22H16ClNO2/c23-19-11-6-16(7-12-19)8-15-21(25)24-20-13-9-18(10-14-20)22(26)17-4-2-1-3-5-17/h1-15H,(H,24,25)/b15-8+ |
InChIキー |
XHGGPVSUGOKHCW-OVCLIPMQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



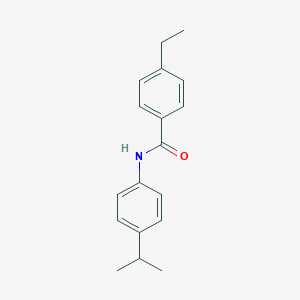

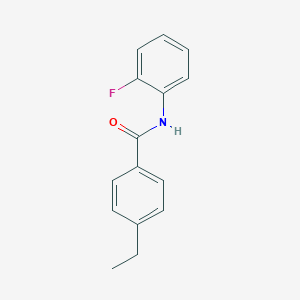
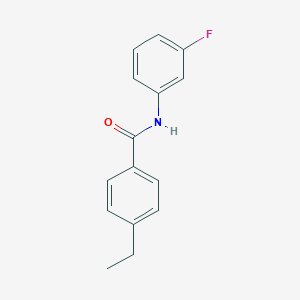


![2-(4-chlorobenzoyl)-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290447.png)
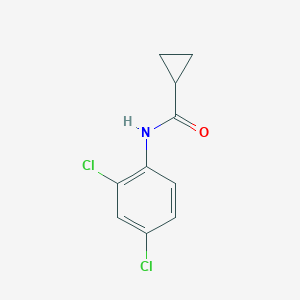

![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)

